molecular formula C4H7O3- B1229357 2-Hydroxybutanoate

2-Hydroxybutanoate

Cat. No. B1229357
M. Wt: 103.1 g/mol
InChI Key: AFENDNXGAFYKQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856307

Procedure details

Prepared in the same way as described for TfO-CH2COOMe starting with ethylglycolate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2].[CH2:14](C(O)C([O-])=O)C>>[S:1]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])([C:4]([F:6])([F:7])[F:5])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in the same way

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(C(F)(F)F)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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